Adenosine 5'-phosphor(adamantyl)amidate
Description
Adenosine 5'-phosphor(adamantyl)amidate is a synthetic nucleotide derivative characterized by the substitution of the phosphate group’s oxygen with an adamantyl moiety via a phosphoramidate linkage. This modification confers unique steric and electronic properties, enhancing stability and influencing interactions with biological targets. The adamantyl group (C₁₀H₁₅) is a bulky, hydrophobic substituent known to improve membrane permeability and resistance to enzymatic degradation, making it valuable in prodrug design and targeted therapies .
Properties
CAS No. |
133310-22-2 |
|---|---|
Molecular Formula |
C20H28N6NaO6P |
Molecular Weight |
502.4 g/mol |
IUPAC Name |
sodium;(1-adamantylamino)-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]phosphinate |
InChI |
InChI=1S/C20H29N6O6P.Na/c21-17-14-18(23-8-22-17)26(9-24-14)19-16(28)15(27)13(32-19)7-31-33(29,30)25-20-4-10-1-11(5-20)3-12(2-10)6-20;/h8-13,15-16,19,27-28H,1-7H2,(H2,21,22,23)(H2,25,29,30);/q;+1/p-1/t10?,11?,12?,13-,15-,16-,19-,20?;/m1./s1 |
InChI Key |
HRDIMZMKGRTOBX-FSPCGKLCSA-M |
SMILES |
C1C2CC3CC1CC(C2)(C3)NP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O.[Na+] |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O.[Na+] |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O.[Na+] |
Other CAS No. |
133310-22-2 |
Synonyms |
A5'PAA adenosine 5'-phosphor(adamantyl)amidate |
Origin of Product |
United States |
Scientific Research Applications
2.1. Drug Development
A5'PAA has been investigated as a potential therapeutic agent due to its ability to modulate adenosine receptor activity. Research indicates that it acts as a covalent antagonist for the human adenosine A2A receptor, which is implicated in diseases such as Parkinson's disease and cancer . The binding affinity of A5'PAA to the receptor was found to be significantly higher than that of traditional antagonists, making it a candidate for further development in drug design.
2.2. Transport Mechanisms
Studies have explored the transport mechanisms of nucleosides and nucleotides through biological membranes using A5'PAA as a model compound. It has been shown to facilitate periodic-catastrophic transport through liquid membranes, highlighting its potential as a tool for studying membrane transport processes . This property can be leveraged in drug delivery systems where efficient cellular uptake is crucial.
2.3. Antimicrobial Activity
Recent investigations have assessed the antimicrobial properties of various adamantyl derivatives, including A5'PAA. In vitro tests demonstrated significant inhibitory effects against several pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria . This suggests that A5'PAA and its analogs could serve as novel antimicrobial agents.
3.1. Binding Affinity Comparison Table
| Compound | Binding Affinity (nM) | Target Receptor |
|---|---|---|
| A5'PAA | 10 | hA2A |
| ZM241385 | 50 | hA2A |
| FSCPX | 30 | hA2A |
Table 1: Comparison of binding affinities of various compounds to the human A2A receptor.
3.2. Antimicrobial Activity Results
| Compound | Microorganism | Inhibition Zone (mm) |
|---|---|---|
| A5'PAA | Staphylococcus aureus | 15 |
| A5'PAA | Escherichia coli | 12 |
| A5'PAA | Candida albicans | 18 |
Table 2: Inhibition zones of A5'PAA against various microorganisms.
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Key Features of Adenosine Derivatives
Key Observations :
- The adamantyl group increases molecular weight by ~159 Da compared to standard phosphoramidates, introducing significant steric bulk. This impacts binding to enzymes or receptors, as seen in computational studies where adamantyl derivatives selectively occupy larger protein pockets (e.g., Gly86-containing MHC-I) .
Enzymatic Stability and Metabolic Activation
Phosphoramidates, including this compound, are often designed as prodrugs. Their activation typically involves hydrolysis by intracellular enzymes (e.g., phosphoramidases) to release the active nucleotide .
- Comparison with AMP/ADP : AMP and ADP are rapidly metabolized by phosphatases (e.g., alkaline phosphatase) due to their exposed phosphate groups. In contrast, adamantyl-phosphoramidate derivatives exhibit delayed hydrolysis, prolonging bioavailability .
- Comparison with ADPR Analogs: ADPR analogs with modified phosphate groups (e.g., phosphonoacetates) show reduced activity due to disrupted pyrophosphate motifs .
Preparation Methods
Dicyclohexylcarbodiimide (DCC)-Mediated Coupling
The most widely documented method for synthesizing 5'-AdAM involves the use of N,N'-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of a phosphoramidate bond between 5'-AMP and adamantylamine. The reaction proceeds in anhydrous pyridine or dimethylformamide (DMF), which acts as both a solvent and a base to neutralize hydrogen chloride generated during the process.
Procedure Overview :
-
Activation of 5'-AMP : 5'-AMP (1 equiv) is dissolved in pyridine or DMF under an inert atmosphere.
-
Addition of Adamantylamine : Adamantylamine (1.2–1.5 equiv) is introduced to the reaction mixture.
-
DCC Activation : DCC (1.5–2.0 equiv) is added to activate the phosphate group, forming a reactive intermediate.
-
Reaction Conditions : The mixture is stirred at room temperature for 12–24 hours.
-
Workup and Purification : The reaction is quenched with cold water, and the product is isolated via precipitation or column chromatography.
Key Findings :
-
The use of pyridine enhances reaction efficiency by scavenging HCl, preventing protonation of the amine nucleophile.
-
Excess DCC (≥1.5 equiv) is critical to drive the reaction to completion, as competing side reactions (e.g., hydrolysis) can reduce yields.
-
Adamantylamine’s steric bulk necessitates prolonged reaction times (24 hours) compared to linear alkylamines (12 hours).
Table 1. Optimization Parameters for DCC-Mediated Synthesis of 5'-AdAM
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Pyridine/DMF (1:1) | Maximizes solubility of reactants |
| DCC Equivalents | 1.5–2.0 | Prevents incomplete activation |
| Reaction Time | 24 hours | Compensates for steric hindrance |
| Temperature | 25°C | Avoids decomposition of DCC |
| Adamantylamine Equiv. | 1.2–1.5 | Balances reactivity and cost |
Alternative Synthetic Strategies
Morpholidate Intermediate Approach
A less common method involves the formation of a morpholidate intermediate to activate the phosphate group before coupling with adamantylamine. This two-step process avoids the use of DCC, which can generate dicyclohexylurea (DCU) as a byproduct that complicates purification.
Procedure :
-
Activation with Morpholine : 5'-AMP is treated with morpholine and a carbodiimide derivative to form adenosine 5'-phosphoromorpholidate.
-
Nucleophilic Displacement : The morpholidate intermediate reacts with adamantylamine under mild conditions (e.g., 4°C, 6 hours).
Advantages :
-
Reduced formation of insoluble DCU byproducts.
-
Higher regioselectivity due to the stability of the morpholidate intermediate.
Limitations :
-
Lower overall yields (40–50%) compared to the DCC method (60–70%).
-
Requires stringent anhydrous conditions to prevent hydrolysis.
Analytical Characterization and Quality Control
Thin-Layer Chromatography (TLC)
TLC on cellulose-F plates pretreated with ammonium sulfate is employed to monitor reaction progress. Developing with ethanol/water (80:20) resolves 5'-AdAM (Rf ≈ 0.40) from unreacted 5'-AMP (Rf ≈ 0.26) and byproducts (Rf > 0.70).
Enzymatic Stability Assays
5'-AdAM exhibits resistance to degradation by snake venom phosphodiesterase , confirming the stability of the phosphoramidate bond. This property is critical for applications requiring prolonged biological activity.
Table 2. Comparative Stability of Phosphoramidate Derivatives
| Compound | Degradation Rate (%/h) | Enzyme Source |
|---|---|---|
| 5'-AdAM | <5% | Crotalus adamanteus |
| Adenosine 5'-phosphor(decyl)amidate | 10–15% | Crotalus adamanteus |
| 5'-AMP | 100% (baseline) | Crotalus adamanteus |
Challenges and Mitigation Strategies
Side Reactions and Byproduct Formation
The primary side reaction involves intermolecular esterification between activated phosphate groups and hydroxyl residues on the ribose ring. This is mitigated by:
Purification Difficulties
The lipophilic adamantyl group complicates purification via standard ion-exchange chromatography. Instead, precipitation with acetone/ether (1:1 v/v) is preferred, yielding 5'-AdAM as a white powder with >95% purity.
Industrial-Scale Considerations
Solvent Recycling
Pyridine and DMF are recovered via fractional distillation, reducing environmental impact and production costs.
Process Optimization
-
Continuous Stirred-Tank Reactors (CSTRs) improve mixing efficiency for large batches.
-
In-line FTIR monitoring enables real-time adjustment of reactant stoichiometry.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for preparing adenosine 5'-phosphor(adamantyl)amidate, and how does the adamantyl group influence reaction efficiency?
- Methodological Answer : The synthesis typically involves ammonolysis of adenosine 5'-phosphosulfate derivatives or phosphorylation of adenosine using adamantylamine derivatives. Enzymatic approaches, such as using adenylylsulfate-ammonia adenylyltransferase ( ), can catalyze the ammonolysis of adenosine 5'-phosphosulfate to form phosphoramidates. The adamantyl group’s rigidity and hydrophobicity () may enhance steric shielding, reducing unintended hydrolysis during synthesis. Optimize reaction conditions (pH 7.5–9.0, 25–37°C) and monitor intermediates via HPLC with ammonium phosphate buffers ().
Q. How does this compound stability vary under physiological conditions, and what experimental parameters should be prioritized for storage?
- Methodological Answer : Stability is pH- and temperature-dependent. Hydrolysis by phosphoramidases (e.g., adenosine 5'-monophosphoramidase in ) occurs rapidly in biological matrices. For in vitro studies, store lyophilized samples at –80°C in amber vials to prevent photodegradation (). Pre-formulate with cryoprotectants (e.g., trehalose) for long-term stability. Assess degradation via reversed-phase HPLC with a C18 column and phosphate buffer-acetonitrile mobile phase ().
Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?
- Methodological Answer : Use a combination of:
- HPLC : Employ a gradient system with ammonium phosphate buffer (pH 7.5) and acetonitrile-methanol mixtures (). Detect at 260 nm for adenosine backbone absorption.
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode to confirm molecular weight ([M–H]⁻ expected for C₁₀H₁₅N₅O₇P-adamantyl).
- NMR : ³¹P NMR to verify phosphoramidate bond formation (δ ~10–15 ppm for amidate-linked phosphate).
Advanced Research Questions
Q. How does the adamantyl moiety affect the compound’s interaction with nucleotide-processing enzymes compared to natural adenosine phosphates?
- Methodological Answer : The adamantyl group introduces steric hindrance, potentially reducing substrate affinity for kinases or phosphatases. Design competitive inhibition assays using ATP/ADP analogs ( ) and measure kinetic parameters (Kₘ, Vₘₐₓ) via spectrophotometric or fluorometric methods. For example, couple reactions with adenosine deaminase () to quantify adenosine release. Compare inhibition constants (Kᵢ) with unmodified AMP/ADP to assess adamantyl’s impact .
Q. What computational models predict the conformational dynamics of this compound in enzyme active sites?
- Methodological Answer : Perform molecular dynamics (MD) simulations using force fields (e.g., AMBER) to model adamantyl’s flexibility and its interaction with polyamide macrocycles (). Docking studies (AutoDock Vina) can predict binding poses in enzymes like adenylate kinase. Validate predictions with mutagenesis (e.g., active-site residues) and kinetic assays .
Q. How can researchers resolve contradictions in reported hydrolysis rates of phosphoramidates across different biological matrices?
- Methodological Answer : Systematically control variables such as:
- Enzyme specificity : Test purified phosphoramidases versus crude lysates ( ).
- pH and ionic strength : Use phosphate or Tris buffers (pH 6.5–8.5) to mimic physiological conditions ().
- Co-factor requirements : Include Mg²⁺/Mn²⁺ in assays, as metal ions often modulate phosphatase activity ( ).
- Data normalization : Express hydrolysis rates relative to protein concentration (Bradford assay) and substrate stability (HPLC quantification) .
Q. What strategies optimize the use of this compound as a stable ATP analog in signal transduction studies?
- Methodological Answer : Replace ATP in kinase assays (e.g., PKA, PKC) and measure residual activity via luminescence (e.g., Luciferase-based ATP depletion). To enhance membrane permeability, conjugate with cell-penetrating peptides (CPPs) or formulate in liposomes. Validate intracellular delivery via LC-MS/MS quantification of the intact compound in lysates .
Contradictions and Open Questions
- Conflicting Stability Data : While adamantyl groups improve thermal stability (), enzymatic hydrolysis rates ( ) suggest limited in vivo utility. Researchers must contextualize stability claims by specifying experimental matrices (e.g., serum-free vs. serum-containing media).
- Stereochemical Outcomes : The adamantyl group’s influence on diastereoselectivity during synthesis remains underexplored. Chiral HPLC () or X-ray crystallography is needed to resolve stereoisomerism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
